molecular formula C13H11N3O3 B2869341 2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile CAS No. 1211728-84-5

2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile

Cat. No. B2869341
CAS RN: 1211728-84-5
M. Wt: 257.249
InChI Key: YQTXEIFRQFBUQL-UHFFFAOYSA-N
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Description

“2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile” is a chemical compound with the CAS Number: 1211728-84-5. It has a molecular weight of 311.22 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 311.22 . The InChI code for the compound is 1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2 , which provides a standard way to encode the compound’s molecular structure.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2,4,5-trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9(10-5-3-2-4-6-10)16-12(18)11(17)15(8-7-14)13(16)19/h2-6,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXEIFRQFBUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile

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